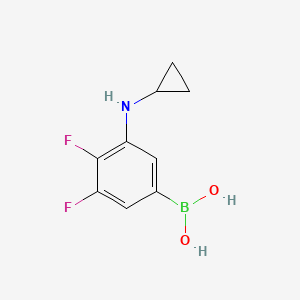

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid

説明

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BF2NO2 and its molecular weight is 212.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . They are also investigated as reversible covalent inhibitors .

Mode of Action

The compound (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, as a boronic acid derivative, is likely to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical interactions, including the interference in signaling pathways and enzyme inhibition .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

Boronic acids are increasingly being seen in approved drugs, suggesting they have significant biological effects .

Action Environment

The stability of boronic acids and their esters in water suggests that they may be sensitive to the aqueous environment .

生化学分析

Biochemical Properties

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as diols and Lewis bases, through its boronic acid group, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins involved in cell proliferation and apoptosis, thereby affecting cell survival and growth . Moreover, its interaction with enzymes and proteins can lead to changes in gene expression patterns, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing for the temporary modulation of enzyme activity. Additionally, this compound can bind to other biomolecules, such as diols and Lewis bases, through its boronic acid moiety, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group of this compound can participate in metabolic reactions, leading to the formation of boronic esters and other derivatives . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The presence of targeting signals and post-translational modifications can influence the subcellular distribution of this compound, thereby modulating its biochemical effects .

生物活性

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antibacterial and anticancer activities, supported by relevant data tables and research findings.

Overview of Biological Activity

The compound has exhibited promising biological activities, particularly in the realm of antibacterial and anticancer effects. The boronic acid moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against Gram-negative bacteria. The compound's mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and repair.

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|

| E. coli WT | 0.008 | DNA gyrase inhibition |

| K. pneumoniae WT | 0.03 | Topoisomerase IV inhibition |

| P. aeruginosa WT | 0.125 | Dual inhibition of gyrase and topo IV |

| P. aeruginosa ΔmexB/ΔmexX | 0.03 | Enhanced activity against resistant strain |

The minimum inhibitory concentration (MIC) values indicate that the compound is highly effective against various strains, particularly E. coli and K. pneumoniae, with significantly lower MIC values compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer effects. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | EC50 (µM) | Notes |

|---|---|---|

| HepG2 | 82 | Moderate cytotoxicity observed |

| K562 | 40 | Significant growth inhibition |

| MT4 | 29 | High sensitivity to the compound |

The compound's cytotoxic effects were assessed using various human cell lines, revealing a dose-dependent response that underscores its potential as an anticancer agent .

The biological activity of boronic acids, including this compound, is often attributed to their ability to form reversible covalent bonds with diols and other biomolecules. This property enables them to interfere with essential cellular processes such as enzyme activity and protein interactions.

Case Studies

- Inhibition of Biofilm Formation : A study demonstrated that the compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, which is crucial in treating chronic infections associated with this pathogen .

- Phototoxicity Evaluation : The phototoxic potential was evaluated using the 3T3 neutral red uptake test, yielding a photo-irritation factor (PIF) value indicating significant phototoxicity under simulated sunlight exposure .

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for the development of drugs aimed at treating various diseases.

- Antitumor Activity : Research indicates that boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death. Studies have shown that derivatives of boronic acids exhibit promising antitumor activity, suggesting that (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid could be developed into an effective anticancer agent .

- Antibacterial Properties : Boronic acids have been explored as antibacterial agents due to their ability to interfere with bacterial cell wall synthesis. The compound's unique structure may enhance its efficacy against Gram-negative bacteria, potentially addressing antibiotic resistance issues .

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property is leveraged in various applications:

- Sensing Technologies : The ability of this compound to bind selectively to saccharides enables its use in biosensors. For example, it can be incorporated into assays for detecting specific sugars or glycoproteins in biological samples, facilitating early diagnosis of diseases .

- Drug Delivery Systems : The compound can be used to enhance the delivery of therapeutic agents into cells. By forming boronate esters with sugars present on cell surfaces, it can improve the uptake of drugs or biomolecules into target cells .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Inhibition Studies : In vitro studies demonstrated that this compound could effectively inhibit specific enzymes involved in cancer progression. For instance, it was shown to inhibit proteasome activity in cancer cell lines, leading to increased apoptosis rates compared to untreated controls .

- Fluorescent Probes : Researchers have developed fluorescent probes utilizing boronic acids for the detection of carbohydrates in complex biological systems. These probes leverage the binding properties of boronic acids to achieve high sensitivity and specificity in detecting target molecules .

特性

IUPAC Name |

[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPLUXUYZTZEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。